molecular formula C18H16N2O5S B2666307 3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide CAS No. 305374-14-5

3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No.: B2666307
CAS No.: 305374-14-5
M. Wt: 372.4
InChI Key: FCDHPWRMBUGJRP-UHFFFAOYSA-N
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Description

3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a complex organic compound that features a nitro group, a sulfonamide group, and a dibenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the dibenzofuran core, which is then functionalized with nitro and sulfonamide groups through a series of reactions involving nitration, sulfonation, and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide: Similar structure but with a chloro substituent.

    N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide: Lacks the nitro group.

    N’-[(2-Hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-1-naphthohydrazide: Contains additional functional groups.

Uniqueness

3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nit

Properties

IUPAC Name

3-nitro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c21-20(22)13-4-3-5-14(11-13)26(23,24)19-12-8-9-18-16(10-12)15-6-1-2-7-17(15)25-18/h3-5,8-11,19H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDHPWRMBUGJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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